(+)-LSD tartrate

5-HT2A binding affinity prodrug pharmacology lysergamide SAR

(+)-LSD tartrate (CAS 17676-08-3), also referred to as lysergide d-tartrate or LSD hemitartrate, is the crystalline tartrate salt of the classic serotonergic psychedelic d-lysergic acid diethylamide (LSD). With a molecular formula of C₂₄H₃₁N₃O₇ and a molecular weight of 473.5 g/mol, this salt form exists as a colourless, odourless, water-soluble solid.

Molecular Formula C24H31N3O7
Molecular Weight 473.5 g/mol
CAS No. 17676-08-3
Cat. No. B1675327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-LSD tartrate
CAS17676-08-3
SynonymsLSD 25 tartrate
Molecular FormulaC24H31N3O7
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1
InChIKeyHQMPRARIZOUKRO-AJLBZGGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-LSD Tartrate (CAS 17676-08-3): A Validated Salt Form of Lysergic Acid Diethylamide for Precision Psychedelic Research and Clinical Investigation


(+)-LSD tartrate (CAS 17676-08-3), also referred to as lysergide d-tartrate or LSD hemitartrate, is the crystalline tartrate salt of the classic serotonergic psychedelic d-lysergic acid diethylamide (LSD). With a molecular formula of C₂₄H₃₁N₃O₇ and a molecular weight of 473.5 g/mol, this salt form exists as a colourless, odourless, water-soluble solid [1]. Originally developed and marketed by Sandoz Pharmaceuticals under the trade name Delysid® for research and psychiatric applications, (+)-LSD tartrate has re-emerged as the lead clinical candidate in psychedelic drug development, receiving FDA Breakthrough Therapy Designation in 2024 as MM-120 (lysergide d-tartrate) for generalized anxiety disorder [2]. The compound's pharmacological activity is mediated primarily through high-affinity agonism at the serotonin 5-HT₂A receptor (Ki = 3.5 nM), with additional interactions across serotonergic, dopaminergic, and adrenergic systems [3].

Why (+)-LSD Tartrate Cannot Be Interchanged with Freebase LSD, 1-Acyl Prodrugs, or Non-Psychedelic Ergoline Analogs Without Compromising Data Integrity


Despite sharing a common ergoline scaffold, LSD derivatives and salt forms exhibit pharmacologically meaningful divergence across receptor binding affinity, functional efficacy, pharmacokinetics, and physicochemical handling. The 1-acyl-substituted derivatives (ALD-52, 1P-LSD, 1B-LSD) demonstrate 10- to 111-fold reductions in 5-HT₂A affinity and behave as weak partial agonists or antagonists in vitro, requiring metabolic hydrolysis to liberate active LSD in vivo [1]. The structurally homologous lisuride, while an agonist at 5-HT₂A, displays only 6–52% of LSD's maximal efficacy and actively antagonizes LSD's effects, precluding its use as a functional substitute in psychedelic research [2]. Even between salt and freebase forms of LSD itself, differences in aqueous solubility (tartrate is water-soluble; freebase requires ethanol for dissolution) directly impact formulation strategy, dosing accuracy, and route of administration in both preclinical and clinical protocols [3]. These gradations of difference mean that procurement decisions based solely on nominal structural class risk introducing uncontrolled variables into experimental design and clinical translation.

Quantitative Differentiation of (+)-LSD Tartrate: Receptor Binding, Functional Efficacy, Pharmacokinetics, and Physicochemical Properties Versus Closest Comparators


5-HT₂A Receptor Binding Affinity: (+)-LSD Tartrate Retains Full Affinity, Whereas 1-Acyl Prodrugs Show 10- to 111-Fold Reductions

In competitive radioligand binding assays at recombinant human 5-HT₂A receptors, (+)-LSD displays a Ki of 14.7 nM. By contrast, the 1-acyl-substituted derivatives—which are sometimes considered as procurement alternatives—exhibit profoundly reduced binding affinity: ALD-52 (1-acetyl-LSD) shows Ki = 174 nM (11.8-fold reduction), 1P-LSD (1-propanoyl-LSD) shows Ki = 196 nM (13.3-fold reduction), and 1B-LSD (1-butanoyl-LSD) shows Ki = 87.7 nM (6-fold reduction) [1]. In a separate, widely cited reference dataset from Nichols et al. (2002) using rat brain homogenates, (+)-LSD binds 5-HT₂A with a Ki of 3.5 nM—one of the highest affinities reported across all monoamine receptors characterized in that screen [2]. These data establish that the unsubstituted indole nitrogen of (+)-LSD is a critical pharmacophoric feature for high-affinity 5-HT₂A engagement, and that 1-acyl-substituted analogs cannot be considered pharmacologically equivalent without demonstrating in vivo bioconversion to LSD.

5-HT2A binding affinity prodrug pharmacology lysergamide SAR receptor screening

Functional Efficacy at 5-HT₂A: (+)-LSD is a High-Efficacy Agonist in Both Gαq and β-Arrestin2 Pathways, Whereas Lisuride is a Partial Agonist-Antagonist

In head-to-head in vitro functional assays monitoring miniGαq and β-arrestin2 recruitment to the human 5-HT₂A receptor, (+)-LSD behaves as a high-efficacy agonist in both signaling pathways. By contrast, the structurally homologous ergoline lisuride—which shares the same tetracyclic ergoline core and diethylamide substituent—displays only partial efficacy for both functional endpoints, achieving 6–52% of the Emax of LSD or 5-HT [1]. Furthermore, lisuride functionally antagonizes LSD's effects at 5-HT₂A. In vivo in C57BL/6J mice, LSD induces the head-twitch response (HTR, a behavioral proxy for 5-HT₂A activation) with an ED₅₀ of 0.039 mg/kg, whereas lisuride suppresses HTRs (ED₅₀ = 0.006 mg/kg) and blocks LSD-induced HTRs when co-administered [1]. This pharmacological dichotomy—high-efficacy agonism versus partial agonism/antagonism—explains why lisuride is non-psychedelic in humans despite its structural similarity, and why it cannot substitute for LSD in studies investigating psychedelic mechanisms of action.

functional selectivity biased agonism 5-HT2A signaling psychedelic mechanism

Oral Bioequivalence: (+)-LSD Tartrate and LSD Freebase Are Pharmacokinetically Equivalent, Validating the Salt Form for Clinical and Research Dosing

A randomized, double-blind, placebo-controlled, five-period crossover study in 20 healthy participants directly compared four LSD formulations: an ethanolic drinking solution of LSD base, a watery drinking solution of LSD tartrate, a rapid-dissolving tablet of LSD base, and an intravenous formulation of LSD tartrate, all at ~80 μg freebase-equivalent doses [1]. All oral formulations met standard bioequivalence criteria, with the area under the concentration–time curve (AUC₀–∞) and maximum plasma concentration (Cₘₐₓ) falling within a 90% confidence interval of 80–125% relative to the reference ethanolic base solution. The absolute oral bioavailability of LSD was approximately 80% and was similar across all oral formulations. Pharmacodynamic profiles—including subjective, autonomic, and adverse effects—were comparable between oral LSD base and tartrate [1]. This study provides the first definitive evidence that the tartrate salt and freebase forms of LSD are interchangeable in oral dosing paradigms, eliminating uncertainty about formulation-dependent pharmacokinetic variability.

bioequivalence pharmacokinetics oral bioavailability clinical formulation

Physicochemical Differentiation: (+)-LSD Tartrate Provides Thermal Stability and Aqueous Solubility Unavailable from LSD Freebase

Salt formation with d-tartaric acid fundamentally alters the physicochemical profile of LSD. The freebase (CAS 50-37-3) has a melting point of 80–85 °C, is lipophilic, and exhibits very poor aqueous solubility (2.1 mg/L at 25 °C), necessitating dissolution in ethanol or organic solvents for liquid handling [1]. In contrast, (+)-LSD tartrate (CAS 17676-08-3) has a melting point of 198–200 °C—a >115 °C increase—indicating substantially greater thermal stability and crystalline integrity [1]. The tartrate salt is freely water-soluble, enabling preparation of aqueous dosing solutions without organic co-solvents, which is critical for both preclinical intravenous administration and clinical oral formulations requiring precise, reproducible dosing [2]. These properties directly address formulation challenges identified in contemporary clinical development: a recent stability-guided formulation study confirmed that D-LSD is extremely light-sensitive and that liquid-filled capsule formulations are required to protect the compound from photodegradation while ensuring accurate dosing—a design made feasible by the tartrate salt's aqueous compatibility [2].

salt selection physicochemical characterization formulation development stability

Clinical Development Maturity: (+)-LSD D-Tartrate (MM-120) is the Only Lysergamide with Phase 2b Efficacy Data and FDA Breakthrough Therapy Designation for Generalized Anxiety Disorder

(+)-LSD d-tartrate, formulated as the investigational product MM-120 (Mind Medicine / MindMed), is the only lysergamide to have demonstrated statistically significant and clinically meaningful efficacy in a randomized, double-blind, placebo-controlled Phase 2b trial for generalized anxiety disorder (GAD). In the MMED008 study (NCT05407064, N = 198), a single oral dose of MM-120 100 μg (freebase-equivalent) produced a Hamilton Anxiety Rating Scale (HAM-A) score reduction of −21.3 points at Week 4 compared to −13.7 points for placebo, a difference of −7.6 points [1][2]. Key secondary endpoints at Week 12 demonstrated a 65% clinical response rate and a 48% clinical remission rate following a single dose, with effects sustained from Day 2 through Week 12 [2]. On the basis of these data, the U.S. Food and Drug Administration granted Breakthrough Therapy Designation to lysergide d-tartrate (MM-120) for GAD in 2024, and a Phase 3 program has been initiated [3]. No other lysergamide—including ALD-52, 1P-LSD, AL-LAD, ETH-LAD, or LSZ—has advanced to this stage of clinical development or holds any regulatory designation for a therapeutic indication.

clinical trial generalized anxiety disorder Breakthrough Therapy Designation psychedelic-assisted therapy

Intrinsic Efficacy Comparison: AL-LAD Displays Higher Intrinsic Efficacy at 5-HT₂A than LSD Despite Comparable Binding Affinity, Illustrating That Even Close Structural Analogs Diverge in Signaling Output

In a comparative in vitro study profiling psychedelic and non-psychedelic ergolines at the human 5-HT₂A receptor using both β-arrestin2 and miniGαq recruitment assays, the known psychedelic compound AL-LAD (6-allyl-6-nor-LSD) activated 5-HT₂A with intrinsic efficacies of 137–167% relative to LSD (set at 100%) [1]. This finding is notable given that AL-LAD and LSD have broadly similar 5-HT₂A binding affinities (AL-LAD Ki = 3.4–8.1 nM vs. LSD Ki = 3.5 nM) . Conversely, LAMPA, another ergoline with poorly defined psychedelic properties, showed decreased potencies and intrinsic efficacies of 87–89% compared to LSD. These data demonstrate that the 6-position substituent on the ergoline scaffold can modulate intrinsic efficacy independently of binding affinity, producing compounds that may be either 'hotter' (AL-LAD) or 'cooler' (LAMPA) agonists at 5-HT₂A relative to the LSD reference standard. For researchers selecting a reference agonist for 5-HT₂A activation assays, LSD tartrate provides the most extensively characterized baseline against which both binding and functional parameters of novel compounds can be benchmarked.

intrinsic efficacy structure-activity relationship 5-HT2A activation ergoline pharmacology

Optimal Research and Industrial Application Scenarios for (+)-LSD Tartrate Grounded in Quantitative Differentiation Evidence


Preclinical Psychedelic Mechanism-of-Action Studies Requiring a High-Efficacy 5-HT₂A Reference Agonist

In vitro and in vivo studies investigating the molecular basis of psychedelic activity at 5-HT₂A receptors require a reference agonist with well-characterized, high-efficacy signaling through both Gαq and β-arrestin2 pathways. (+)-LSD tartrate uniquely satisfies this requirement: it demonstrates high efficacy in both miniGαq and β-arrestin2 recruitment assays, whereas the structurally similar lisuride displays only 6–52% of LSD's maximal efficacy and actively antagonizes LSD's effects [1]. The tartrate salt form's aqueous solubility further enables precise dosing in in vivo rodent models (e.g., HTR assays where LSD ED₅₀ = 0.039 mg/kg IP), avoiding the confounds of ethanol-based vehicles required by the freebase [1].

Clinical Trial Drug Product Manufacturing and Formulation Development

The development of oral and intravenous dosage forms of LSD for clinical investigation demands a drug substance with reproducible solid-state properties, thermal stability (mp 198–200 °C), and aqueous solubility suitable for GMP manufacturing. (+)-LSD tartrate meets these specifications, as evidenced by its use in the MM-120 Phase 2b clinical program where a single oral dose of 100 μg (freebase-equivalent) in an aqueous formulation produced robust and sustained anxiolytic efficacy [2]. A dedicated stability-guided formulation study has further validated liquid-filled capsule designs incorporating (+)-LSD d-tartrate, specifically engineered to protect the light-sensitive compound from photodegradation while ensuring accurate clinical dosing [3].

Bioequivalence-Bridging Studies and Multi-Site Research Standardization

Multi-center research programs that employ different LSD formulations across sites can standardize on (+)-LSD tartrate with confidence, as the definitive bioequivalence study has demonstrated that oral LSD tartrate (aqueous solution) and LSD base (ethanolic solution) produce equivalent pharmacokinetic profiles (AUC₀–∞ and Cₘₐₓ within 90% CI of 80–125%) and comparable pharmacodynamic effects when dosed at equivalent freebase amounts [4]. The absolute oral bioavailability of ~80% is consistent across formulations, allowing researchers to compare data across historical and contemporary studies with minimized formulation-related variability.

Investigational New Drug (IND)-Enabling Pharmacology and Toxicology Packages

For sponsors preparing IND or CTA applications for a psychedelic-assisted therapy program, (+)-LSD d-tartrate (MM-120) offers a precedent-setting regulatory dataset: a completed Phase 2b randomized controlled trial with statistically significant primary endpoint achievement (ΔHAM-A −7.6 vs. placebo), favorable safety and tolerability profile, and FDA Breakthrough Therapy Designation [2][5]. No other lysergamide possesses an equivalent body of clinical evidence. Investigators referencing this dataset in regulatory submissions can streamline the demonstration of prior human experience, dose selection rationale, and risk-benefit assessment.

Quote Request

Request a Quote for (+)-LSD tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.